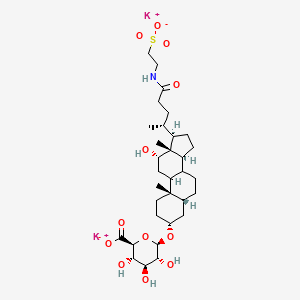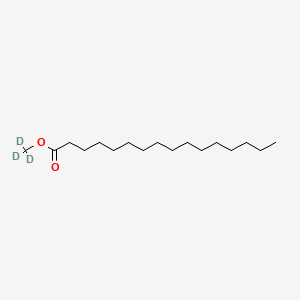
Phosphine, (trifluoromethyl)-
Vue d'ensemble
Description
Phosphine, (trifluoromethyl)-, also known as trifluoromethylphosphine, is an organophosphorus compound with the chemical formula CF₃PH₂. It is a colorless gas that is highly reactive and has significant applications in various fields of chemistry and industry. The trifluoromethyl group (CF₃) imparts unique properties to the phosphine, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphine, (trifluoromethyl)-, can be synthesized through several methods. One common approach involves the reaction of trifluoroiodomethane (CF₃I) with tetraphenyldiphosphine at elevated temperatures (around 185°C) or under ultraviolet radiation. This reaction produces a mixture of diphenyltrifluoromethylphosphine and diphenyliodophosphine, from which the desired product can be extracted .
Another method involves the reaction of diphenylchlorophosphine or triphenylphosphine with trifluoroiodomethane at temperatures between 185-200°C. Although the yields are not very high (approximately 20%), these methods are advantageous for producing the compound .
Industrial Production Methods
Industrial production of phosphine, (trifluoromethyl)-, typically involves large-scale reactions using similar synthetic routes as mentioned above. The use of high-boiling solvents like xylene and the application of Grignard reagents or organolithium compounds are common in industrial settings to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, (trifluoromethyl)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its original phosphine form.
Substitution: It can participate in substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with phosphine, (trifluoromethyl)-, include halogens (e.g., iodine, chlorine), boron trifluoride, and platinum chloride. These reactions often require specific conditions such as elevated temperatures, ultraviolet radiation, or the presence of solvents like petroleum ether .
Major Products Formed
The major products formed from these reactions include diphenylphosphinic acid, fluoroform, dibromo- and diiodo-phosphoranes, and various platinum complexes .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of phosphine, (trifluoromethyl)-, involves its ability to form complexes with various metals and participate in radical reactions. The trifluoromethyl group enhances its reactivity by increasing the electronegativity and size of the molecule, making it a potent ligand and reactive intermediate . The compound can form stable adducts with boron trifluoride and platinum chloride, which are crucial for its applications in catalysis and material science .
Comparaison Avec Des Composés Similaires
Phosphine, (trifluoromethyl)-, can be compared with other similar compounds such as:
Diphenylphosphine: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
Triphenylphosphine: Commonly used in catalysis but does not have the unique properties imparted by the trifluoromethyl group.
Phenyltrifluoromethylphosphine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of phosphine, (trifluoromethyl)-, lies in its trifluoromethyl group, which significantly alters its chemical behavior and makes it a valuable compound for various advanced applications.
Propriétés
IUPAC Name |
trifluoromethylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2F3P/c2-1(3,4)5/h5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAHNNMLPUNNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)P | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2F3P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194810 | |
| Record name | Phosphine, (trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.996 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420-52-0 | |
| Record name | Phosphine, (trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, (trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl prop-2-enoate;2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate](/img/structure/B13416778.png)


![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]hept-5-enoate](/img/structure/B13416799.png)





![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl-](/img/structure/B13416830.png)



